![molecular formula C16H14N2O2S2 B13718064 [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate typically involves the reaction of 2-(2-methoxyphenoxy)benzyl chloride with potassium cyanodithioimidocarbonate under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methoxyphenoxy)phenyl]methyl-thiocyanate
- [2-(2-Methoxyphenoxy)phenyl]methyl-isothiocyanate
- [2-(2-Methoxyphenoxy)phenyl]methyl-dithiocarbamate
Uniqueness
[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanocarbonimidodithioate moiety allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C16H14N2O2S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[[2-(2-methoxyphenoxy)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-19-12-7-3-4-8-13(12)20-14-9-5-6-10-15(14)22-16(21-2)18-11-17/h3-10H,1-2H3 |
InChI Key |
FDNUOOPCKBAXDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2SC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



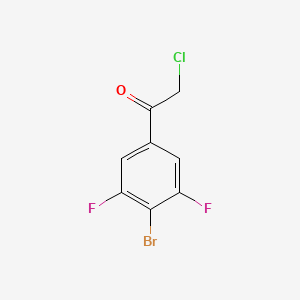
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
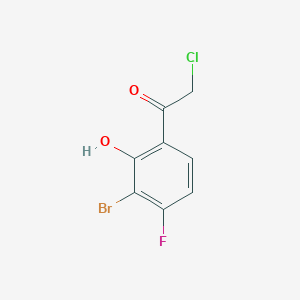
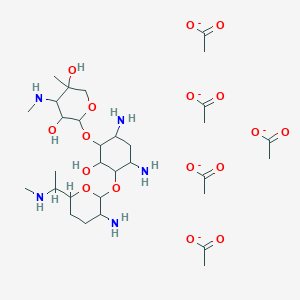
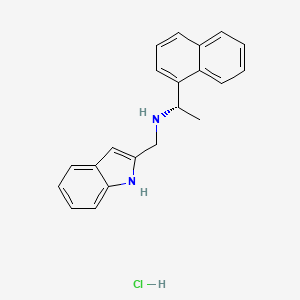
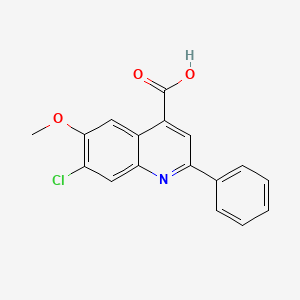
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
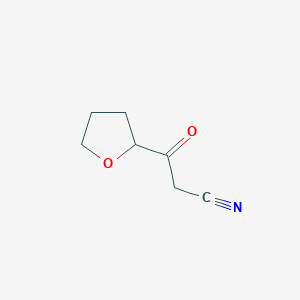

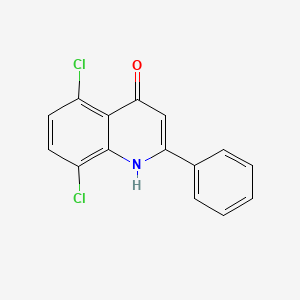
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
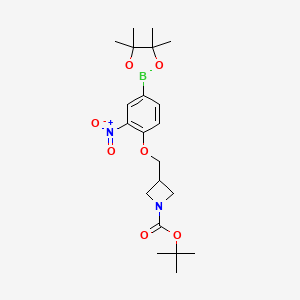
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
